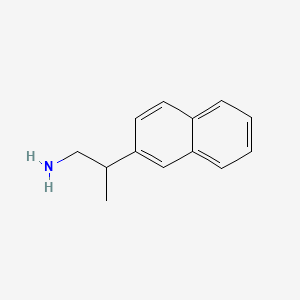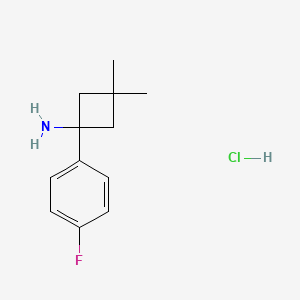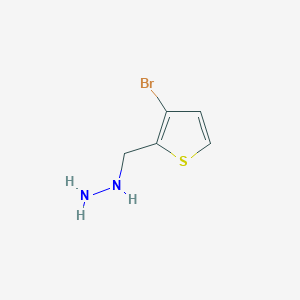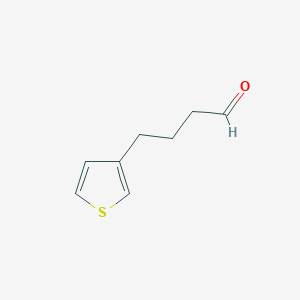
4-(Thiophen-3-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-3-yl)butanal is an organic compound that features a thiophene ring attached to a butanal group Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butanal typically involves the introduction of a thiophene ring to a butanal backbone. One common method is the condensation reaction between thiophene and a butanal precursor under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
4-(Thiophen-3-yl)butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 4-(Thiophen-3-yl)butanol.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
科学的研究の応用
4-(Thiophen-3-yl)butanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 4-(Thiophen-3-yl)butanal involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Thiophene-3-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.
4-(Thiophen-2-yl)butanal: Similar structure but with the thiophene ring attached at the 2-position.
Uniqueness
4-(Thiophen-3-yl)butanal is unique due to the specific positioning of the thiophene ring and the butanal group, which imparts distinct chemical and biological properties
特性
分子式 |
C8H10OS |
|---|---|
分子量 |
154.23 g/mol |
IUPAC名 |
4-thiophen-3-ylbutanal |
InChI |
InChI=1S/C8H10OS/c9-5-2-1-3-8-4-6-10-7-8/h4-7H,1-3H2 |
InChIキー |
ZGQCZPRERHTXCB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


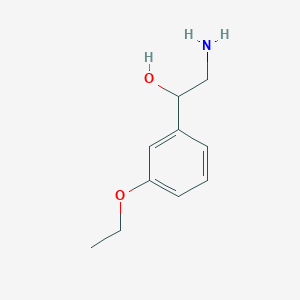
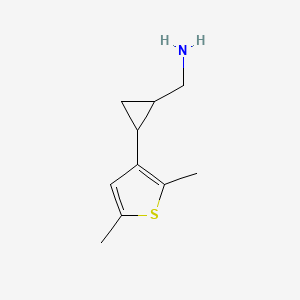
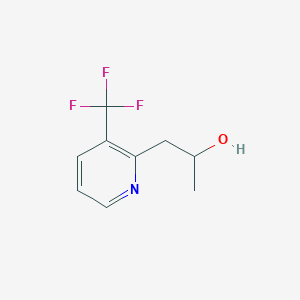

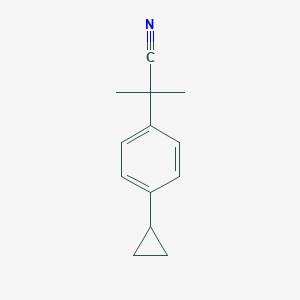


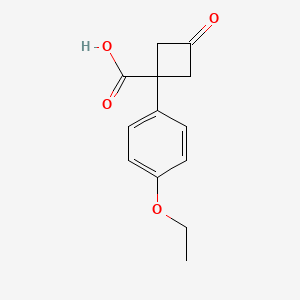
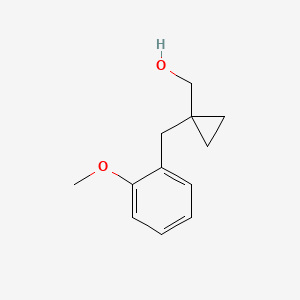

![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
